Cas no 1356342-41-0 (tert-butyl 3-amino-5-fluoro-piperidine-1-carboxylate)
tert-butyl 3-amino-5-fluoro-piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl cis-3-amino-5-fluoropiperidine-1-carboxylate
- (3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate
- trans-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate
- (3R,5S)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate
- tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate
- t-Butyl 3-amino-5-fluoropiperidine-1-carboxylate
- (3S,5S)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate
- 3-Amino-5-fluoro-piperidine-1-carboxylic acid tert-butyl ester
- tert-butyl 3-amino-5-fluoro-piperidine-1-carboxylate
- 1-Boc-3-amino-5-fluoropiperidine
- SB22044
- cis-3-Amino-5-fluoro-piperidine-1-carboxylicacidtert-butylester
- CS-0168678
- EN300-270359
- (3S,5R)-3-Amino-5-fluoro-piperidine-1-carboxylic acid tert-butyl ester
- SCHEMBL1443922
- SB34844
- (3R,5R)-1-Boc-5-fluoropiperidin-3-amine
- 3-Amino-1-Boc-5-fluoropiperidine
- tert-butyl trans-3-amino-5-fluoro-piperidine-1-carboxylate
- 1955555-01-7
- (3R,5R)-3-Amino-5-fluoro-piperidine-1-carboxylic acid tert-butyl ester
- SB34748
- SB15888
- P19021
- (3S,5S)-3-Amino-5-fluoro-piperidine-1-carboxylic acid tert-butyl ester
- SB33005
- MFCD30181025
- trans-3-Amino-5-fluoro-piperidine-1-carboxylic acid tert-butyl ester
- (3R,5S)-3-Amino-1-Boc-5-fluoropiperidine
- SB35211
- tert-butyl3-amino-5-fluoropiperidine-1-carboxylate
- AS-79152
- MFCD21601921
- SB15889
- SY215932
- SY259803
- 1356342-41-0
- cis-3-Amino-5-fluoro-piperidine-1-carboxylic acid tert-butyl ester
- 1638772-27-6
- SY041452
- (3R,5S)-3-Amino-5-fluoro-piperidine-1-carboxylic acid tert-butyl ester
- SY029430
- MFCD19441085
- MFCD28501963
-
- MDL: MFCD21601921
- Inchi: 1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,12H2,1-3H3
- InChI Key: QHVIBSNJHHGNCZ-UHFFFAOYSA-N
- SMILES: FC1CN(C(=O)OC(C)(C)C)CC(C1)N
Computed Properties
- Exact Mass: 218.14305602g/mol
- Monoisotopic Mass: 218.14305602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.6
- XLogP3: 0.8
tert-butyl 3-amino-5-fluoro-piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1469-1g |
3-Amino-5-fluoro-piperidine-1-carboxylic acid tert-butyl ester |
1356342-41-0 | 97% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1469-5g |
3-Amino-5-fluoro-piperidine-1-carboxylic acid tert-butyl ester |
1356342-41-0 | 97% | 5g |
33904.74CNY | 2021-05-07 | |
| eNovation Chemicals LLC | D630555-100mg |
tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate |
1356342-41-0 | 97% | 100mg |
$355 | 2024-07-21 | |
| eNovation Chemicals LLC | D630555-250MG |
tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate |
1356342-41-0 | 97% | 250mg |
$565 | 2024-07-21 | |
| eNovation Chemicals LLC | D630555-500MG |
tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate |
1356342-41-0 | 97% | 500mg |
$945 | 2024-07-21 | |
| eNovation Chemicals LLC | D630555-1G |
tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate |
1356342-41-0 | 97% | 1g |
$1170 | 2024-07-21 | |
| eNovation Chemicals LLC | D630555-5G |
tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate |
1356342-41-0 | 97% | 5g |
$4260 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1129573-250mg |
3-Amino-5-fluoro-piperidine-1-carboxylic acid tert-butyl ester |
1356342-41-0 | 95% | 250mg |
$570 | 2023-05-18 | |
| eNovation Chemicals LLC | Y1129573-500mg |
3-Amino-5-fluoro-piperidine-1-carboxylic acid tert-butyl ester |
1356342-41-0 | 95% | 500mg |
$995 | 2023-05-18 | |
| eNovation Chemicals LLC | Y1129573-1g |
3-Amino-5-fluoro-piperidine-1-carboxylic acid tert-butyl ester |
1356342-41-0 | 95% | 1g |
$1815 | 2023-05-18 |
tert-butyl 3-amino-5-fluoro-piperidine-1-carboxylate Suppliers
tert-butyl 3-amino-5-fluoro-piperidine-1-carboxylate Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on tert-butyl 3-amino-5-fluoro-piperidine-1-carboxylate
Research Brief on tert-Butyl 3-Amino-5-Fluoro-Piperidine-1-Carboxylate (CAS: 1356342-41-0): Recent Advances and Applications
The compound tert-butyl 3-amino-5-fluoro-piperidine-1-carboxylate (CAS: 1356342-41-0) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug discovery and development. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, pharmacological relevance, and potential therapeutic applications.
Recent studies have highlighted the importance of tert-butyl 3-amino-5-fluoro-piperidine-1-carboxylate as a building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and GPCR-targeting drugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the efficient synthesis of novel PI3K inhibitors, showcasing its role in optimizing drug-like properties such as solubility and metabolic stability. The fluorinated piperidine moiety has been identified as a critical structural feature for enhancing target binding affinity and selectivity.
In terms of synthetic methodology, significant progress has been made in the asymmetric synthesis of this compound. A recent publication in Organic Letters (2024) described a novel catalytic enantioselective approach using chiral palladium complexes, achieving excellent yields (up to 92%) and high enantiomeric excess (98% ee). This advancement addresses previous challenges in obtaining optically pure forms of the compound, which is particularly important for its application in chiral drug development.
Pharmacological studies have revealed interesting properties of derivatives containing the tert-butyl 3-amino-5-fluoro-piperidine-1-carboxylate scaffold. Research published in Bioorganic & Medicinal Chemistry (2023) demonstrated that compounds incorporating this moiety exhibited potent activity against several cancer cell lines, with IC50 values in the low micromolar range. The fluorine substitution at the 5-position was found to significantly influence the pharmacokinetic profile, improving metabolic stability while maintaining favorable physicochemical properties.
The compound has also shown promise in CNS drug development. A 2024 study in ACS Chemical Neuroscience reported its use as a precursor for novel sigma-1 receptor ligands with potential applications in neurodegenerative diseases. The researchers noted that the fluorinated piperidine structure contributed to enhanced blood-brain barrier penetration compared to non-fluorinated analogs.
From a safety and toxicity perspective, recent toxicological evaluations (Regulatory Toxicology and Pharmacology, 2023) have established preliminary safety profiles for this intermediate and its derivatives. The studies indicated good in vitro safety margins, though further in vivo studies are warranted to fully characterize its toxicological potential.
Looking forward, the unique structural features of tert-butyl 3-amino-5-fluoro-piperidine-1-carboxylate continue to inspire new research directions. Current investigations are exploring its application in PROTAC (proteolysis targeting chimera) development and as a component in next-generation antibody-drug conjugates. The compound's versatility and the recent methodological advances in its synthesis and application suggest it will remain an important tool in medicinal chemistry for the foreseeable future.
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